molecular formula C9H7ClFN3 B6615760 3-chloro-4-(4-fluorobenzyl)-4H-1,2,4-triazole CAS No. 1019033-05-6

3-chloro-4-(4-fluorobenzyl)-4H-1,2,4-triazole

Cat. No.: B6615760
CAS No.: 1019033-05-6
M. Wt: 211.62 g/mol
InChI Key: XVQFHJMDQZDCBV-UHFFFAOYSA-N
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Description

3-chloro-4-(4-fluorobenzyl)-4H-1,2,4-triazole is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a chloro group at the third position and a 4-fluorobenzyl group at the fourth position of the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-(4-fluorobenzyl)-4H-1,2,4-triazole typically involves the reaction of 4-fluorobenzyl chloride with 3-chloro-1,2,4-triazole under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability. The purification of the compound is typically achieved through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-(4-fluorobenzyl)-4H-1,2,4-triazole can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.

    Reduction: Reduction reactions can convert the triazole ring to dihydrotriazole derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted triazoles with various functional groups.

    Oxidation: Formation of triazole oxides or hydroxides.

    Reduction: Formation of dihydrotriazole derivatives.

Scientific Research Applications

3-chloro-4-(4-fluorobenzyl)-4H-1,2,4-triazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to inhibit the growth of certain pathogens.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as an antifungal or anticancer agent.

    Industry: Utilized in the production of agrochemicals and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 3-chloro-4-(4-fluorobenzyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of enzymes or proteins essential for the survival and proliferation of pathogens. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-4-(4-fluorobenzyloxy)phenylboronic acid
  • 3-chloro-4-fluorophenylboronic acid
  • 4-fluoro-3-chlorophenylboronic acid

Uniqueness

3-chloro-4-(4-fluorobenzyl)-4H-1,2,4-triazole is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities. Its unique structure makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

3-chloro-4-[(4-fluorophenyl)methyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClFN3/c10-9-13-12-6-14(9)5-7-1-3-8(11)4-2-7/h1-4,6H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVQFHJMDQZDCBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=NN=C2Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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